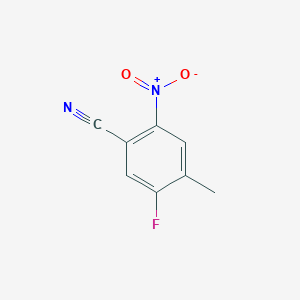

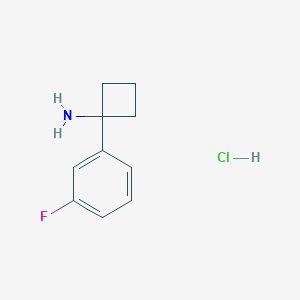

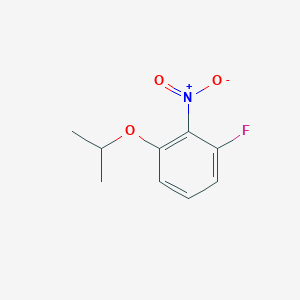

5-Fluoro-4-methyl-2-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Spectroscopic and Non-linear Optics Studies

5-Fluoro-2-methylbenzonitrile (5F2MBN), a similar compound to 5-Fluoro-4-methyl-2-nitrobenzonitrile, has been extensively studied for its molecular atomic structure, vibrational spectra, and non-linear optics (NLO) properties. The equilibrium geometric structure, vibrational spectra, NLO properties, and thermo dynamical analysis of 5F2MBN were investigated using Density Functional Theory (DFT) and experimental approaches. These studies are crucial for understanding the molecule's optical and electric properties, indicating potential applications in materials science and engineering (Arockiasamy Ajaypraveenkumar, R. Raman, & S. Sebastian, 2017).

Reactions with Amines and Amino Acids

In research conducted in 1967, 2-Fluoro-5-nitrobenzonitrile, an analogue of this compound, was synthesized and made to react with various amines, amino acids, and NH-heteroaromatic compounds. This study provided insights into the proton magnetic resonance spectra of some of the resulting N-(2-cyano-4-nitrophenyl) derivatives. Such research is significant in the field of organic chemistry and could have implications for the synthesis of novel compounds (J. Wilshire, 1967).

PET Imaging Agent Development

Although not directly about this compound, research on similar nitrobenzonitriles has been applied in developing PET imaging agents. For instance, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, or [(18)F]FPEB, a radiotracer for the metabotropic glutamate subtype 5 receptor (mGluR5), was developed using an automated chemistry module and a simplified "one-pot" method for preparing its radiolabeling precursor. This showcases the potential application of nitrobenzonitriles in medical imaging and diagnostics (Keunpoong Lim et al., 2014).

Chemical Fixation of Carbon Dioxide

2-Aminobenzonitriles, chemically related to this compound, have been used in the efficient chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones, catalyzed by simple monomeric tungstate. This research contributes significantly to green chemistry by providing a method to utilize CO2, a greenhouse gas, in chemical synthesis, potentially impacting environmental conservation efforts (Toshihiro Kimura et al., 2012).

Safety and Hazards

properties

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVXIJKYDQOPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)